Metronidazole beta-D-Glucuronide Represents the Major Biotransformation Pathway in Perfused Rat Liver Model
High-resolution 1H-NMR spectroscopy of perfused rat liver perfusate definitively identifies Metronidazole beta-D-Glucuronide as the major metabolite of metronidazole, with its production significantly stimulated by phenobarbitone pretreatment [1]. This establishes the glucuronide conjugate, not the parent drug or oxidative metabolites, as the dominant elimination product in this model system [1].
| Evidence Dimension | Relative Abundance of Metabolites in Perfusate |
|---|---|
| Target Compound Data | Identified as the 'major metabolite' |
| Comparator Or Baseline | Other metronidazole metabolites (e.g., oxidative products) |
| Quantified Difference | Not quantified as a direct ratio in the abstract; qualitative/class-level identification as the primary species. |
| Conditions | Perfused rat liver model; analysis by 300 MHz 1H-NMR. |
Why This Matters
This validates Metronidazole beta-D-Glucuronide as the analytically most critical metabolite standard for studies of hepatic clearance in relevant in vivo and ex vivo models.
- [1] Allars, H., et al. (1985). 1H nuclear magnetic resonance study of metronidazole metabolism by perfused rat liver. Eur J Drug Metab Pharmacokinet, 10(3), 253-260. PMID: 4085527. View Source
